4-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
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Overview
Description
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is a chemical compound with the molecular formula C10H11N5 It is a derivative of bipyrazole, a heterocyclic compound containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline typically involves the reaction of 2-methylpyrazole with aniline under specific conditions. One common method involves the use of a catalyst, such as palladium, to facilitate the coupling reaction between the two components. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or halogens (Cl2, Br2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A related compound with nitro groups that exhibits different reactivity and properties.
2,2’-Diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole: Another similar compound with multiple nitro groups, known for its high energy content and thermal stability.
Uniqueness
4-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl and aniline groups contribute to its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
4-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Research indicates that compounds containing bipyrazole moieties often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. The specific biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.52 µM to over 10 µM against BuChE .
- Antioxidant Properties : The antioxidant capacity of related bipyrazole compounds has been documented, suggesting potential protective effects against oxidative stress. These properties can be crucial in mitigating cellular damage in various diseases .
Case Studies
- Inhibition Studies : A study involving derivatives of bipyrazole demonstrated that certain substitutions on the phenyl ring significantly enhanced the inhibitory activity against AChE and BuChE. For example, a compound with a methyl group at the para position showed an IC50 value of 0.52 µM against eqBuChE, indicating a strong selectivity over eelAChE .
- Molecular Docking : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level. For instance, docking simulations revealed that the bipyrazole moiety facilitates binding to the active sites of cholinesterases, enhancing inhibitory effects .
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from simple anilines and pyrazole derivatives. Common methods include:
- Cyclization Reactions : The formation of the bipyrazole structure often involves cyclization reactions between appropriate precursors under acidic or basic conditions.
- Condensation Reactions : Following cyclization, condensation with aniline derivatives leads to the final product.
Research Findings Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound A (similar structure) | eqBuChE | 0.52 | Inhibition |
Compound B (bipyrazole derivative) | AChE | 6.74 | Inhibition |
Compound C | Antioxidant Assay | EC50 = 23.2 | Antioxidant Activity |
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C13H13N5/c1-17-13(6-8-15-17)12-7-9-18(16-12)11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 |
InChI Key |
KEFIRGBBUPTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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